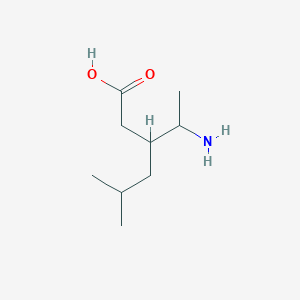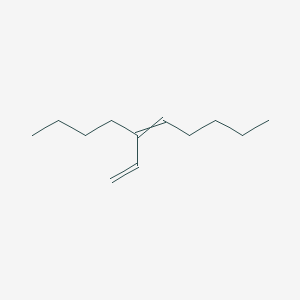
5-Ethenyldec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyldec-5-ene: is an organic compound with the molecular formula C12H22 . It is characterized by the presence of two double bonds located at the 5th and 6th positions of the decane chain. This compound is part of the alkene family and is known for its reactivity due to the presence of these double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize 5-Ethenyldec-5-ene involves the hydroboration of 1,5-hexadiene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) for oxidation.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for the precise placement of the double bonds.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethenyldec-5-ene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of diols or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Halogenation reactions can occur where halogens like chlorine (Cl2) or bromine (Br2) add across the double bonds, forming dihalides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Cl2 or Br2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: Decane.
Substitution: 5,6-Dichlorodecane or 5,6-Dibromodecane.
Scientific Research Applications
Chemistry: 5-Ethenyldec-5-ene is used as a building block in organic synthesis, particularly in the formation of complex molecules through various addition and polymerization reactions.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are studied for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses. Its reactivity makes it valuable in creating materials with specific properties.
Mechanism of Action
The mechanism by which 5-Ethenyldec-5-ene exerts its effects is primarily through its double bonds, which are sites for chemical reactions. These double bonds can participate in addition reactions, where reagents add across the double bonds, or in polymerization reactions, where multiple molecules of this compound link together to form larger structures.
Comparison with Similar Compounds
1-Decene: A similar alkene with a single double bond at the first position.
5-Decene: Another similar compound with a double bond at the fifth position but without the additional ethenyl group.
Uniqueness: 5-Ethenyldec-5-ene is unique due to the presence of two double bonds, which increases its reactivity and versatility in chemical reactions compared to compounds with a single double bond. This dual reactivity allows for more complex and varied chemical transformations.
Properties
CAS No. |
168567-76-8 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
5-ethenyldec-5-ene |
InChI |
InChI=1S/C12H22/c1-4-7-9-11-12(6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |
InChI Key |
UGWOAPBVIGCNOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CCCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


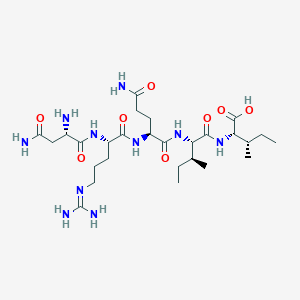

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
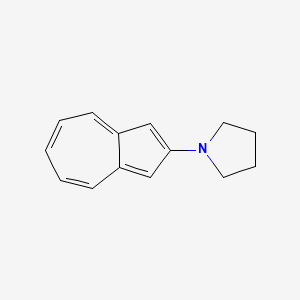

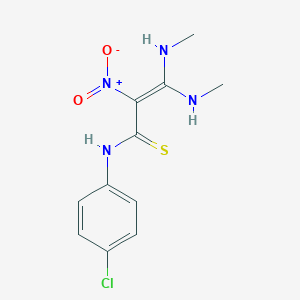
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
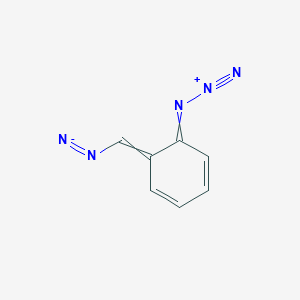
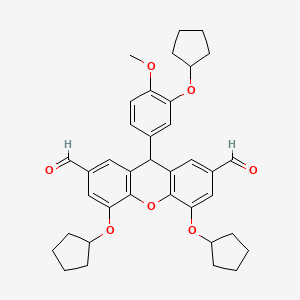
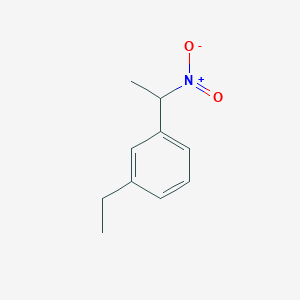
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
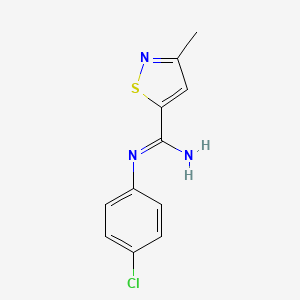
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
